Cas no 1261897-98-6 (3-Cyano-5-(4-fluoro-3-methylphenyl)phenol)

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol structure
1261897-98-6 structure
Product name:3-Cyano-5-(4-fluoro-3-methylphenyl)phenol
CAS No:1261897-98-6
MF:C14H10NOF
Molecular Weight:227.234
MDL:MFCD18314227
CID:2762048
PubChem ID:53219903

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol 化学的及び物理的性質

名前と識別子

    • DTXSID30684695
    • MFCD18314227
    • 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%
    • 3-CYANO-5-(4-FLUORO-3-METHYLPHENYL)PHENOL
    • 4'-Fluoro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
    • 1261897-98-6
    • 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol
    • MDL: MFCD18314227
    • インチ: InChI=1S/C14H10FNO/c1-9-4-11(2-3-14(9)15)12-5-10(8-16)6-13(17)7-12/h2-7,17H,1H3
    • InChIKey: OMKLBSHVFJNKEN-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 227.074642105Da
  • 同位素质量: 227.074642105Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 311
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • XLogP3: 3.4

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB320270-5 g
3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%; .
1261897-98-6 95%
5g
€1159.00 2023-04-26
abcr
AB320270-5g
3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%; .
1261897-98-6 95%
5g
€1159.00 2025-03-19

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol 関連文献

3-Cyano-5-(4-fluoro-3-methylphenyl)phenolに関する追加情報

Introduction to 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol (CAS No. 1261897-98-6)

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol (CAS No. 1261897-98-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyano group, a fluoro-substituted phenyl ring, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential biological activities.

The cyano group in 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol is known for its strong electron-withdrawing effect, which can influence the compound's reactivity and stability. The presence of the fluoro substituent on the phenyl ring enhances the compound's lipophilicity and can affect its binding affinity to various biological targets. The hydroxyl group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, making it a key functional group for solubility and bioavailability.

Recent studies have explored the potential applications of 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's unique structure makes it an attractive starting material for the development of drugs targeting specific receptors or enzymes. For instance, researchers have investigated its role in the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.

In the context of anti-inflammatory research, 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol has shown promise as a lead compound for the development of selective COX-2 inhibitors. COX-2 inhibitors are widely used to treat conditions such as osteoarthritis and rheumatoid arthritis due to their ability to reduce inflammation without causing significant gastrointestinal side effects. Studies have demonstrated that derivatives of 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol exhibit potent COX-2 inhibitory activity, making them potential candidates for further drug development.

In cancer research, 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol has been evaluated for its potential as an anticancer agent. Preliminary studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. These findings suggest that 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol could serve as a valuable scaffold for the design of new anticancer drugs.

Beyond its therapeutic applications, 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol has also been studied for its potential use in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have explored the use of derivatives of this compound as electron transport materials due to their high electron mobility and stability under various environmental conditions.

The synthesis of 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions, coupling reactions, and cyclization reactions. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol (CAS No. 1261897-98-6) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and diverse chemical properties make it an attractive target for further investigation and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to advancements in healthcare and technology.

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